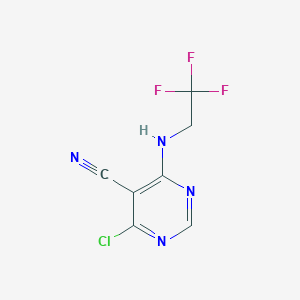
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, which is implicated in various cancers.
Biological Research: Used in studies to understand the role of EGFR in cell signaling and cancer progression.
Chemical Biology: Employed as a tool compound to investigate the biological pathways involving pyrimidine derivatives.
Pharmaceutical Development: Potential lead compound for the development of new anticancer drugs.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, when activated by its ligands, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. By binding to the ATP-binding site of EGFR, 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile prevents the phosphorylation and activation of the receptor, thereby inhibiting the growth and survival of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to act as a potent tyrosine kinase inhibitor targeting EGFR sets it apart from other pyrimidine derivatives. Additionally, the presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .
Propiedades
Fórmula molecular |
C7H4ClF3N4 |
|---|---|
Peso molecular |
236.58 g/mol |
Nombre IUPAC |
4-chloro-6-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4(1-12)6(15-3-14-5)13-2-7(9,10)11/h3H,2H2,(H,13,14,15) |
Clave InChI |
QKQFYMVGUSXCSO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)Cl)C#N)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















